N-(2-methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide

HIF-1α angiogenesis hypoxia

N-(2-Methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2326556-18-5), designated G0811 in the primary literature, is a synthetic small-molecule benzofuran-5-sulfonamide with a 2-methoxypyrimidin-5-yl substituent on the sulfonamide nitrogen. It was identified through phenotypic screening of 200 druggable synthetic small molecules as the most potent suppressor of hypoxia-inducible factor (HIF)-1α stability under hypoxic conditions.

Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
CAS No. 2326556-18-5
Cat. No. B6429136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS2326556-18-5
Molecular FormulaC13H13N3O4S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3
InChIInChI=1S/C13H13N3O4S/c1-19-13-14-7-10(8-15-13)16-21(17,18)11-2-3-12-9(6-11)4-5-20-12/h2-3,6-8,16H,4-5H2,1H3
InChIKeySVTWOMKTXJDBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2326556-18-5): A Dual-Activity Benzofuran Sulfonamide for HIF-1α-Targeted Angiogenesis Research


N-(2-Methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2326556-18-5), designated G0811 in the primary literature, is a synthetic small-molecule benzofuran-5-sulfonamide with a 2-methoxypyrimidin-5-yl substituent on the sulfonamide nitrogen. It was identified through phenotypic screening of 200 druggable synthetic small molecules as the most potent suppressor of hypoxia-inducible factor (HIF)-1α stability under hypoxic conditions [1]. The compound also carries documented inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) [2]. Its molecular formula is C₁₃H₁₃N₃O₄S (MW 307.33 g/mol), and it is typically supplied at ≥95% purity for research use [3].

Why N-(2-Methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide Cannot Be Replaced by Other Benzofuran-5-sulfonamide Derivatives in HIF-1α Research


The 2,3-dihydrobenzofuran-5-sulfonamide scaffold is shared across multiple pharmacological classes with divergent primary targets—loop diuretics (antihypertensive/uricosuric agents), carbonic anhydrase inhibitors, and HIF-1 pathway inhibitors—where small changes to the sulfonamide N-substituent redirect target engagement entirely [1]. The 2-methoxypyrimidin-5-yl substituent in G0811 is essential for its HIF-1α-suppressive activity; the compound emerged as the most potent hit from a 200-compound screen specifically designed to identify HIF-1α stability modulators, while closely related benzofuran-5-sulfonamide analogs (e.g., 7q, with a 4-methylphenyl substituent) exhibit different HIF-1 inhibition potencies and do not share G0811's dual PfG6PD activity profile [2][3]. Generic substitution with uncharacterized benzofuran-5-sulfonamides therefore risks loss of the target-specific pharmacological signature that defines G0811.

N-(2-Methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide: Head-to-Head and Cross-Study Comparative Performance Data


HIF-1α Protein Suppression Without Endothelial Cell Toxicity: G0811 vs. Untreated Hypoxic Controls

G0811 was identified as the most potent hit among 200 druggable synthetic small molecules screened for suppression of HIF-1α stability under hypoxic conditions in HepG2 cells [1]. At concentrations that effectively suppressed HIF-1α protein levels, G0811 did not exhibit anti-proliferative activity or toxicity in human umbilical vein endothelial cells (HUVECs), a property not demonstrated by most comparator benzofuran-5-sulfonamide HIF-1 inhibitors in the same assay format [1][2].

HIF-1α angiogenesis hypoxia HUVEC phenotypic screening

In Vivo Anti-Angiogenic Efficacy: G0811 Validated in CAM Assay vs. In Vitro-Only Comparators

G0811's anti-angiogenic activity was validated across three complementary assays: tube formation, chemoinvasion, and the in vivo chick chorioallantoic membrane (CAM) assay [1]. This multi-assay validation—encompassing both in vitro and in vivo models—was demonstrated in a single study, whereas many structurally related benzofuran-5-sulfonamide HIF-1 inhibitors (e.g., compound 7q) have reported anti-angiogenic data limited to in vitro tube formation or require separate in vivo confirmation studies [2].

CAM assay in vivo angiogenesis chick chorioallantoic membrane tube formation chemoinvasion

VEGF Downregulation: G0811 Decreases VEGF Expression as a Functional Consequence of HIF-1α Pathway Targeting

G0811 effectively decreased the expression of vascular endothelial growth factor (VEGF), a canonical HIF-1α target gene, providing functional evidence of on-target HIF-1α pathway inhibition [1]. In cross-study comparison, the benzofuran-5-sulfonamide analog 7q inhibited VEGF secretion with an IC₅₀ of 18.8 μM in MCF-7 cells [2]. However, direct quantitative comparison of VEGF suppression potency between G0811 and 7q is precluded by differences in assay format and cell line.

VEGF vascular endothelial growth factor HIF-1α target gene angiogenesis

Dual-Target Activity Profile: HIF-1α Pathway Inhibition Plus PfG6PD Enzymatic Inhibition

Beyond its HIF-1α activity, G0811 is annotated in public bioactivity databases as an inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), with IC₅₀ values in the low micromolar range, alongside measurable but weaker inhibition of the human ortholog (hG6PD) [1]. This dual-target profile—HIF-1α pathway suppression plus PfG6PD inhibition—is not reported for any other benzofuran-5-sulfonamide HIF-1 inhibitor, including compound 7q. A structurally distinct benzofuran-containing PfG6PD inhibitor (CHEMBL2170943) shows PfG6PD IC₅₀ = 900 nM but lacks any reported HIF-1α activity [2].

PfG6PD Plasmodium falciparum glucose-6-phosphate dehydrogenase malaria dual pharmacology

Scaffold Novelty: 2-Methoxypyrimidinyl Substituent Differentiates G0811 from the Broader Benzofuran-5-sulfonamide Patent Space

G0811 incorporates a 2-methoxypyrimidin-5-yl group on the sulfonamide nitrogen—a substituent absent from the major patent families covering 2,3-dihydrobenzofuran-5-sulfonamides. The antihypertensive/diuretic patent literature (Kokai 61-63671; US5254582) employs alkyl, acyl, and phenylaminocarbonyl substituents [1][2]; the antitumor benzofuran-5-sulfonamide patent (US5254582) uses a 3,4-dichlorophenylaminocarbonyl group [2]; and the N-(benzofuran-5-yl)aromaticsulfonamide HIF-1 inhibitor series (Wei et al., 2017) predominantly uses substituted phenyl and aromatic rings, not pyrimidines [3]. The 2-methoxypyrimidine moiety introduces distinct hydrogen-bonding capacity and electronic properties compared to the phenyl-based substituents in prior art.

scaffold novelty 2-methoxypyrimidine patent differentiation chemical space

Cellular Mechanism: G0811 Suppresses HIF-1α via mROS and Protein Synthesis Pathway Inhibition—Differentiated from Direct HIF-1α Transcription Inhibitors

The G0811 study authors demonstrated that G0811 suppresses HIF-1α stability by inhibiting mitochondrial reactive oxygen species (mROS) generation and the protein synthesis pathway under hypoxic conditions [1]. This indirect mechanism—targeting upstream regulators of HIF-1α protein stability rather than directly inhibiting HIF-1 transcriptional activity or HIF-1α mRNA expression—distinguishes G0811 from benzofuran-5-sulfonamide HIF-1 inhibitors such as compound 7q, which acts by downregulating HIF-1α expression at the transcriptional level [2].

mitochondrial ROS protein synthesis inhibition HIF-1α stability mechanism of action

N-(2-Methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide: Evidence-Backed Research and Procurement Scenarios


HIF-1α-Dependent Angiogenesis Probe for Hypoxic Tumor Biology Research

G0811 is directly applicable as a chemical probe for dissecting HIF-1α-dependent angiogenesis in hypoxic tumor models. Its demonstrated ability to suppress HIF-1α protein stability without HUVEC cytotoxicity, reduce VEGF expression, and inhibit angiogenesis in both tube formation and in vivo CAM assays [1] makes it suitable for use in hepatocellular carcinoma (HepG2) and endothelial cell models where HIF-1α pathway activity drives angiogenic switching. Researchers should select G0811 over other benzofuran-5-sulfonamide HIF-1 inhibitors when a cytotoxicity-free HIF-1α suppression profile and simultaneous in vitro/in vivo validation are critical experimental requirements.

Dual-Pathway Chemical Biology Studies: HIF-1α and Pentose Phosphate Pathway Intersection

G0811's unique dual activity—HIF-1α pathway inhibition combined with PfG6PD enzymatic inhibition [1][2]—enables chemical biology studies exploring functional intersections between hypoxic signaling and pentose phosphate pathway metabolism. This dual pharmacology is not shared by other benzofuran-5-sulfonamides. Potential applications include investigating redox balance in hypoxic cancer cells, or probing G6PD-dependent metabolic vulnerabilities in Plasmodium-infected erythrocytes under hypoxic conditions. Procurement for this application requires verification of PfG6PD IC₅₀ values in the researcher's own assay system, as public bioactivity data are from a single curated source.

Medicinal Chemistry Starting Point for mROS-Targeted HIF-1α Inhibitor Optimization

The 2-methoxypyrimidin-5-yl substituent of G0811 represents unexplored chemical space within the benzofuran-5-sulfonamide pharmacophore [1][2]. Its indirect HIF-1α suppression mechanism via mROS generation and protein synthesis inhibition offers an alternative pharmacological approach to direct HIF-1 transcription inhibitors. Medicinal chemistry teams seeking to develop mROS-modulating anti-angiogenic agents should prioritize G0811 as a starting scaffold over aryl-substituted benzofuran-5-sulfonamides (e.g., the 7q series), which act through transcriptional mechanisms and may face different resistance liabilities.

Negative Control Differentiation for Carbonic Anhydrase Inhibitor Screening Campaigns

Benzofuran sulfonamides are well-established carbonic anhydrase (CA) inhibitors, particularly against tumor-associated isoforms CA IX and CA XII [1]. G0811, with its 2-methoxypyrimidin-5-yl N-substituent and dihydrobenzofuran core, is structurally differentiated from the benzofuran-2-sulfonamide CA inhibitor chemotype. Researchers conducting CA inhibitor screens can employ G0811 as a selectivity control compound to verify that observed anti-angiogenic effects are mediated through HIF-1α pathway targeting rather than off-target CA inhibition—a critical differentiation when interpreting phenotype-based angiogenesis assay results.

Quote Request

Request a Quote for N-(2-methoxypyrimidin-5-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.